3-Methoxy-1,2-thiazole-4-sulfonyl chloride
Description
3-Methoxy-1,2-thiazole-4-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative characterized by a thiazole ring substituted with a methoxy group at position 3 and a sulfonyl chloride group at position 4. Its molecular formula is C₄H₄ClNO₃S₂, with a molecular weight of 213.67 g/mol. The compound’s reactivity stems from the electrophilic sulfonyl chloride moiety, making it valuable in nucleophilic substitution reactions for synthesizing sulfonamides, sulfonate esters, and other derivatives. Applications span medicinal chemistry, agrochemicals, and materials science, though specific biological activities require further exploration .
Properties
IUPAC Name |
3-methoxy-1,2-thiazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO3S2/c1-9-4-3(2-10-6-4)11(5,7)8/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYHIVBLBVYSTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSC=C1S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2095410-57-2 | |
| Record name | 3-methoxy-1,2-thiazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1,2-thiazole-4-sulfonyl chloride typically involves the reaction of 3-methoxyisothiazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
3-Methoxyisothiazole+Chlorosulfonic Acid→3-Methoxyisothiazole-4-sulfonyl chloride+By-products
The reaction is usually conducted at low temperatures to prevent decomposition and to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1,2-thiazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Heterocyclic Compounds: Formed through cycloaddition reactions.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
3-Methoxy-1,2-thiazole-4-sulfonyl chloride has been studied for its potential as an antimicrobial agent. Compounds derived from thiazole structures exhibit notable antibacterial and antifungal activities. For instance, derivatives of thiazole have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungal strains such as Candida albicans and Aspergillus niger . The mechanism of action typically involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Research indicates that thiazole derivatives can exhibit anticancer properties. For example, studies have demonstrated that certain thiazole-based compounds can induce apoptosis in cancer cell lines, showcasing potential for developing new anticancer therapies . The structure-activity relationship (SAR) analysis often reveals that modifications to the thiazole ring significantly influence the biological activity of these compounds.
Synthetic Chemistry
Reagent in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. It can be used to synthesize sulfonamide derivatives through reactions with amines, which are essential in creating pharmaceuticals . The introduction of the sulfonyl chloride group enhances the electrophilicity of the molecule, facilitating nucleophilic substitution reactions.
Synthesis of Triazoles
The compound is also utilized in synthesizing 4-sulfonyl-1,2,3-triazoles via a three-component reaction involving aromatic ketones and sodium sulfinates. This method allows for the efficient formation of triazole scaffolds that possess promising bioactivities, including antibacterial and antifungal properties .
Case Studies
Mechanism of Action
The mechanism of action of 3-Methoxy-1,2-thiazole-4-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is attributed to the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Thiazole Family
Methyl 4-(Chlorosulfonyl)-1,2-thiazole-3-carboxylate
- Structure : Thiazole ring with sulfonyl chloride at position 4 and a carboxylate ester at position 3.
- Reactivity : The carboxylate ester reduces electrophilicity compared to 3-methoxy-1,2-thiazole-4-sulfonyl chloride, directing reactivity toward amidation rather than broad nucleophilic substitution.
- Applications : Used in peptide synthesis and as a protease inhibitor precursor .
5-Phenyl-1,3-thiazole-4-sulfonyl Chloride
- Structure : Thiazole ring with phenyl at position 5 and sulfonyl chloride at position 4.
- Reactivity : The bulky phenyl group sterically hinders reactions at position 4, contrasting with the smaller methoxy group in the target compound.
Oxazole-Based Sulfonyl Chlorides
3-Methyl-1,2-oxazole-4-sulfonyl Chloride
- Structure : Oxazole ring with methyl at position 3 and sulfonyl chloride at position 4.
- Reactivity : Oxazole’s lower aromatic stability compared to thiazole increases susceptibility to ring-opening reactions. The methyl group enhances steric effects, reducing reactivity relative to the methoxy-substituted thiazole.
- Applications : Intermediate in herbicide synthesis .
(3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl Chloride
- Structure : Oxazole ring with methoxy at position 3 and a methanesulfonyl chloride group.
- Reactivity : The methoxy group directs electrophilic substitution to position 5, differing from the thiazole analogue’s reactivity at position 4.
- Applications : Used to introduce sulfonyl groups into polymers and bioactive molecules .
Triazole and Other Heterocyclic Derivatives
1-Methyl-1H-1,2,4-triazole-3-sulfonyl Chloride
- Structure : Triazole ring with sulfonyl chloride at position 3.
- Reactivity : The triazole’s three nitrogen atoms increase polarity, enhancing solubility in polar solvents. Reactivity focuses on sulfonamide formation for kinase inhibitors.
- Applications : Key in synthesizing antifungal and antiviral agents .
4-Methyl-5-(thiophen-3-YL)-4H-1,2,4-triazole-3-sulfonyl Chloride
- Structure : Triazole ring with thiophene and methyl substituents.
- Reactivity : The thiophene group enables π-π interactions in drug-receptor binding, a feature absent in the target compound.
- Applications : Explored in anticancer drug development .
Comparative Data Table
Key Research Findings
- Synthetic Methods : The target compound’s synthesis likely involves oxidative chlorination of thiazole precursors, as seen in related thiazole sulfonyl chlorides (e.g., using Lawesson’s reagent) . Methoxy group introduction may follow nucleophilic substitution or cyclization steps.
- Reactivity Trends : The methoxy group in this compound enhances electron density at position 4, accelerating sulfonamide formation compared to methyl or phenyl substituents .
- Biological Activity : While 5-phenyl-1,3-thiazole-4-sulfonyl chloride derivatives show antitumor activity , the methoxy variant’s bioactivity remains underexplored, suggesting a gap for future studies.
Biological Activity
3-Methoxy-1,2-thiazole-4-sulfonyl chloride is a thiazole derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.
This compound is a sulfonyl chloride derivative of thiazole, featuring a methoxy group at the 3-position. Its chemical structure can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Chromobacterium violaceum , showing notable effectiveness with minimum inhibitory concentrations (MIC) in the range of 6.25 to 32 µg/mL .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 6.25 |
| Chromobacterium violaceum | 32 |
| Escherichia coli | 12.5 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, particularly in breast cancer cell lines. The mechanism involves the interaction with key signaling pathways that regulate cell proliferation and survival .
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 (Breast) | 1.98 |
| HT-29 (Colon) | 1.61 |
| Jurkat (Leukemia) | <0.5 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. In antimicrobial applications, it disrupts bacterial lipid biosynthesis, compromising cell membrane integrity. For anticancer applications, it promotes apoptosis by modulating pathways involving Bcl-2 and other proteins critical for cell survival .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of thiazole derivatives has revealed that modifications at specific positions can enhance biological activity. The presence of electron-donating groups like methoxy at the 3-position has been shown to improve both antimicrobial and anticancer effects .
Table 3: Structure-Activity Relationship Insights
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| 3 | Methoxy | Increased activity |
| 4 | Halogen | Enhanced potency |
| N-position | Aromatic group | Improved selectivity |
Case Studies
Several case studies highlight the efficacy of thiazole derivatives in clinical settings:
- Antimicrobial Efficacy : A study demonstrated that derivatives of thiazoles showed potent activity against resistant strains of bacteria, suggesting that modifications like those found in this compound could be developed into effective therapeutics .
- Cancer Research : Another investigation focused on the apoptotic effects of thiazole derivatives in various cancer cell lines, confirming their potential as lead compounds for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
